5-Methoxy-1H-indazole-3-carbonitrile is a heterocyclic compound belonging to the indazole family, which is recognized for its diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential therapeutic properties and serves as a building block for various complex molecules. Its molecular formula is and it features a methoxy group at the 5-position and a cyano group at the 3-position of the indazole ring. The compound's unique structure contributes to its reactivity and interaction with biological targets, making it an important subject of study in both organic synthesis and pharmacology .
The synthesis of 5-methoxy-1H-indazole-3-carbonitrile can be achieved through several methods, including:
The synthesis often requires specific reaction conditions such as controlled temperature, choice of solvents, and catalysts to optimize yield and purity. For example, using sodium nitrite in an acidic medium can facilitate the formation of intermediates necessary for cyclization .
5-Methoxy-1H-indazole-3-carbonitrile can undergo various chemical reactions, including:
The choice of reagents and reaction conditions significantly affects the outcome of these reactions. For instance, specific electrophilic reagents such as halogens or sulfonyl chlorides are utilized under acidic or basic conditions to facilitate substitution reactions.
The mechanism of action for 5-methoxy-1H-indazole-3-carbonitrile primarily involves its interaction with specific enzymes and receptors within biological systems. Research indicates that this compound may inhibit certain enzymes associated with cancer cell proliferation, thereby reducing tumor growth. The precise molecular targets vary based on the biological context but generally involve modulation of signaling pathways related to cell growth and survival .
Relevant data on melting point, boiling point, and spectral properties (NMR, IR) are essential for characterization but may vary based on synthesis methods and purity levels.
5-Methoxy-1H-indazole-3-carbonitrile has several scientific uses:
The indazole scaffold represents a privileged heterocyclic system in medicinal chemistry due to its versatile pharmacological profile and ability to serve as a bioisostere for purine bases, phenols, and other nitrogen-containing heterocycles. Among its derivatives, 5-methoxy-1H-indazole-3-carbonitrile (CAS: 90322-88-6; MW: 173.17 g/mol; Formula: C₉H₇N₃O) exemplifies strategic molecular design for targeting diverse biological pathways [2] [8]. This compound belongs to a broader class of C3- and C5-functionalized indazoles demonstrating significant therapeutic potential, particularly in oncology and central nervous system (CNS) disorders. The regioselective functionalization of the indazole nucleus—especially at the C7 position—enables precise modulation of biological activity and pharmacokinetic properties, as evidenced by recent synthetic methodologies [4].
A landmark study demonstrated the feasibility of palladium-mediated Suzuki–Miyaura coupling at C7 of 4-substituted indazoles after regioselective bromination. This approach yielded novel C7-arylated indazoles (e.g., 7-aryl-4-sulfonamido-1H-indazoles) in moderate-to-good yields (60-85%), which are structurally analogous to 5-methoxy-1H-indazole-3-carbonitrile. These compounds exhibit promising anticancer activities by interfering with protein kinase signaling pathways involved in uncontrolled cell proliferation [4] [7]. The electronic influence of C4 substituents proved critical for bromination efficiency: electron-donating groups (e.g., methyl) enhanced C7 monobromination yields (84%), while electron-withdrawing groups (e.g., nitro) favored dibromination (17% monobrominated product) due to altered Fukui reactivity indices [4].
Table 1: Regioselective Bromination Yields of C4-Substituted Indazoles at C7 Position [4]
C4 Substituent | Electronic Character | Monobrominated Yield (%) | Dibrominated Yield (%) |
---|---|---|---|
4-Methylbenzenesulfonamide | Electron-donating | 84 | 10 |
4-Methoxybenzenesulfonamide | Electron-donating | 77 | 15 |
4-Nitrobenzenesulfonamide | Electron-withdrawing | 17 | 21 |
Benzamide (para-methyl) | Electron-donating | 82 | 0 |
In neuroscience applications, indazole derivatives serve as key precursors for serotonergic receptor ligands. The structural similarity between indazole and indole rings enables the development of tryptamine bioisosteres targeting 5-HT receptors. For example, indazole analogs of 5-MeO-DMT (a potent 5-HT₂A agonist) were synthesized via reduction of tertiary amides derived from esters like methyl 1H-indazole-3-carboxylate. Though these analogs showed reduced 5-HT₂A potency (EC₅₀ = 1-10 μM) compared to their indole counterparts, their enhanced metabolic stability highlights the scaffold’s utility for CNS drug design [5]. Additionally, C5- and C6-substituted indazole derivatives have emerged as potent monoamine oxidase-B (MAO-B) inhibitors with submicromolar IC₅₀ values (0.0025–0.024 μM), positioning them as candidates for neurodegenerative disease therapy [9].
The strategic incorporation of C3-cyano and C5-methoxy groups in 5-methoxy-1H-indazole-3-carbonitrile addresses multiple objectives in drug design: electronic modulation, metabolic stabilization, and directed molecular interactions. The C3-cyano group exerts a profound electronic effect on the indazole core, significantly lowering the LUMO energy and enhancing π-deficiency. This modification increases the compound’s susceptibility to nucleophilic attack at C7—a property exploited in regioselective functionalization. Density Functional Theory (DFT) calculations on analogous 4-sulfonamidoindazoles revealed that the C3-cyano group redistributes electron density, rendering C7 the most electrophilic site (fk+ Fukui function = 0.087) despite comparable reactivity at C5 and C7 in unsubstituted indazoles [4]. This electronic bias enables selective C7 bromination under controlled conditions (NBS/DMF, 80°C), forming key intermediates for cross-coupling reactions [4].
Sterically, the compact linear geometry of the cyano group minimizes bulk at C3 while allowing hydrogen bonding with biological targets. This balance is critical for maintaining affinity within constrained binding pockets, such as the orthosteric site of 5-HT receptors. Docking studies of indazole-tryptamine analogs revealed that the C3-cyano group engages in halogen-bond-like interactions with residues like Phe2345.38 in the 5-HT₂A receptor—a contact potentially enhanced by the group’s dipole moment (3.5 D) [5]. Furthermore, the cyano group improves metabolic stability by reducing phase I oxidation at C3. In human hepatic microsomes, deuterated indazole analogs (e.g., N,N-di(trideuteriomethyl)-1H-indazol-5-amine) exhibited clearance rates of 11.7 mL/min/kg, underscoring the susceptibility of methyl groups to oxidative demethylation—a vulnerability circumvented by cyano substitution [5].
The C5-methoxy group contributes to both electronic and pharmacokinetic optimization. Electronically, it functions as a moderate σp donor (+0.12 Hammett constant), counterbalancing the electron-withdrawing cyano group to maintain indazole aromaticity. This push-pull configuration stabilizes the molecular ground state and influences tautomeric equilibrium toward the 1H-form, which predominates in physiological conditions (∼95% at pH 7.4) [8]. Pharmacokinetically, the methoxy group enhances blood-brain barrier permeability by increasing lipophilicity (calculated LogP = 1.46 for 5-methoxy-1H-indazole-3-carbonitrile vs. 0.84 for unsubstituted indazole-3-carbonitrile) while avoiding the metabolic liabilities of hydroxyl groups [9]. This is evidenced by the superior brain penetration of 5-methoxy-substituted indazole analogs compared to their 5-hydroxy counterparts, which undergo rapid phase II glucuronidation [5] [9].
Table 2: Electronic and Steric Parameters of Key Substituents in Indazole Derivatives [4] [5] [9]
Substituent Position | Electronic Parameter | Effect on Indazole Core | Biological Consequence |
---|---|---|---|
C3-Cyano | σm = +0.56, σp = +0.66 | Increases π-deficiency; directs electrophiles to C7 | Enhanced regioselectivity in coupling; metabolic stability |
C5-Methoxy | σp = +0.12 | Balances C3-cyano withdrawal; stabilizes 1H-tautomer | Improved BBB penetration; reduced glucuronidation |
C7-Bromo | σm = +0.39 | Activates position for Pd-catalyzed coupling | Enables diverse arylated analogs |
The combined C3-cyano/C5-methoxy substitution pattern thus creates a synergistic effect: the cyano group enables late-stage diversification through cross-coupling, while the methoxy group ensures favorable drug-like properties for in vivo applications. This design principle is exemplified in the synthesis of tetrahydropyridine-indazoles (e.g., VU6067416), where Suzuki–Miyaura coupling of 5-substituted indazoles with boronic esters yielded potent 5-HT₂ ligands with submicromolar activities (EC₅₀ = 0.03–0.07 μM) [5]. The retention of both substituents in these complex analogs underscores their indispensability for target engagement and pharmacokinetic optimization in next-generation therapeutics.
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2